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molecular formula C12H18N2O2 B8316827 N-(2-amino-6-methylbenzyl)glycine ethyl ester

N-(2-amino-6-methylbenzyl)glycine ethyl ester

Cat. No. B8316827
M. Wt: 222.28 g/mol
InChI Key: BMZKPXNUGZFSPT-UHFFFAOYSA-N
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Patent
US04208521

Procedure details

A mixture of N-(2-amino-6-methylbenzyl)glycine ethyl ester (1.097 g, 0.0049 mole) and 3,5-dimethylpyrazole-1-carboxamidine nitrate (0.993 g, 0.0049 mole) in absolute ethanol (15 ml) was heated at reflux for 64 hours. The mixture then was filtered and the product washed with hot ethanol to yield the title compound (0.610 g, 61%); identical (ir, nmr) with authentic material prepared according to the procedure of J. Med. Chem., 18, 224 (1975)).
Quantity
1.097 g
Type
reactant
Reaction Step One
Quantity
0.993 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][NH:6][CH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:15])C.[N+]([O-])(O)=O.C[C:22]1C=C(C)N(C(N)=N)[N:23]=1>C(O)C>[CH3:14][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:8]=1[CH2:7][N:6]1[CH2:5][C:4](=[O:16])[NH:23][C:22]1=[N:15]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.097 g
Type
reactant
Smiles
C(C)OC(CNCC1=C(C=CC=C1C)N)=O
Name
Quantity
0.993 g
Type
reactant
Smiles
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 64 hours
Duration
64 h
FILTRATION
Type
FILTRATION
Details
The mixture then was filtered
WASH
Type
WASH
Details
the product washed with hot ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CN3C(=NC2=CC=C1)NC(C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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